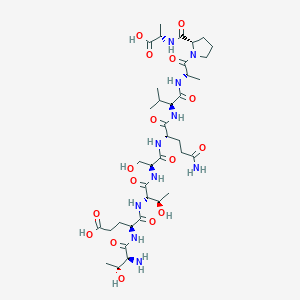
Rhodopsin Epitope Tag
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhodopsin Epitope Tag is a 9-amino acid peptide localized within the C-terminal region of bovine rhodopsin . Rhodopsin Epitope Tag is widely used as an epitope tag and can be recognized by a number of anti-rhodopsin antibodies.
科学的研究の応用
1. Understanding G Protein-Coupled Receptor (GPCR) Superfamily
Rhodopsin, a member of the GPCR superfamily, undergoes light-induced conformational changes that are crucial for cellular signaling. Antibody imprinting on light-activated rhodopsin provides detailed insights into these conformational changes, contributing to the understanding of GPCR structure and function (Bailey et al., 2003).
2. Protein Topography and Activity Analysis
Insertional mutagenesis using a flexible epitope in rhodopsin variants elucidates the protein's topography, stability, and functional aspects. This technique offers a method to investigate structural and functional properties of both membrane and soluble proteins (Borjigin & Nathans, 1994).
3. Detection and Purification of Expressed Proteins
The 1D4 epitope tag, along with Rho1D4 monoclonal antibody, aids in detecting proteins in complex mixtures, localizing proteins in cells, and purifying functionally active proteins, including membrane proteins. This application is valuable for structure-function studies of various proteins (Molday & Molday, 2014).
4. Interaction Mapping with G Proteins
Investigating the interaction sites of rhodopsin with the G protein transducin reveals critical regions for this interaction. This understanding is pivotal for comprehending the signaling mechanisms in the visual system and other GPCR-mediated pathways (König et al., 1989).
5. Immunochemical Techniques Enhancement
Epitope tags in rhodopsin facilitate the use of immunochemical techniques like Western blotting, ELISA assays, and immunofluorescence, thereby enhancing the analysis of protein structure and function (Giannone & Dykstra, 2014).
特性
分子式 |
C₃₇H₆₂N₁₀O₁₆ |
|---|---|
分子量 |
902.95 |
IUPAC名 |
(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H62N10O16/c1-15(2)27(34(59)40-16(3)36(61)47-13-7-8-23(47)32(57)41-17(4)37(62)63)45-29(54)20(9-11-24(38)51)42-31(56)22(14-48)44-35(60)28(19(6)50)46-30(55)21(10-12-25(52)53)43-33(58)26(39)18(5)49/h15-23,26-28,48-50H,7-14,39H2,1-6H3,(H2,38,51)(H,40,59)(H,41,57)(H,42,56)(H,43,58)(H,44,60)(H,45,54)(H,46,55)(H,52,53)(H,62,63)/t16-,17-,18+,19+,20-,21-,22-,23-,26-,27-,28-/m0/s1 |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N |
配列 |
One Letter Code: TETSQVAPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



